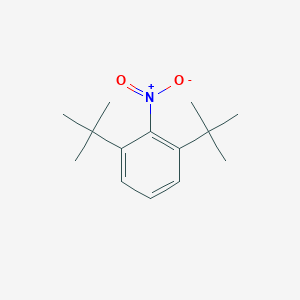

1,3-Di-tert-butyl-2-nitrobenzene

Description

Structure

3D Structure

Properties

CAS No. |

15141-43-2 |

|---|---|

Molecular Formula |

C14H21NO2 |

Molecular Weight |

235.32 g/mol |

IUPAC Name |

1,3-ditert-butyl-2-nitrobenzene |

InChI |

InChI=1S/C14H21NO2/c1-13(2,3)10-8-7-9-11(14(4,5)6)12(10)15(16)17/h7-9H,1-6H3 |

InChI Key |

CJSMVPPUTGLGBE-UHFFFAOYSA-N |

Canonical SMILES |

CC(C)(C)C1=C(C(=CC=C1)C(C)(C)C)[N+](=O)[O-] |

Origin of Product |

United States |

Synthetic Methodologies and Challenges

Direct Nitration Strategies for Alkyl-Substituted Benzenes

The introduction of a nitro group onto an aromatic ring, a cornerstone of electrophilic aromatic substitution, is significantly influenced by the nature and position of existing substituents. In the case of di-tert-butylbenzenes, the bulky tert-butyl groups dictate the regiochemical outcome of nitration.

Classical Electrophilic Aromatic Nitration (e.g., Using Mixed Acids)

The traditional method for nitration involves the use of a mixture of concentrated nitric acid and sulfuric acid. This combination generates the highly electrophilic nitronium ion (NO₂⁺), which then attacks the electron-rich aromatic ring. researchgate.net While effective for many aromatic compounds, the direct nitration of 1,3-di-tert-butylbenzene (B94130) with mixed acids can lead to a mixture of products. The powerful nature of this nitrating system can also result in oxidation and the formation of undesired byproducts, particularly with highly activated or sensitive substrates. researchgate.net

Regioselectivity Control in Nitration Reactions of Di-tert-butylbenzenes

The directing effects of the two tert-butyl groups in 1,3-di-tert-butylbenzene are paramount in determining the position of nitration. Both tert-butyl groups are ortho, para-directing and activating. However, the sheer size of the tert-butyl groups creates significant steric hindrance, particularly at the positions ortho to them.

Nitration of 1,3-di-tert-butylbenzene primarily yields 1,3-di-tert-butyl-5-nitrobenzene, where the nitro group is introduced at the position meta to both tert-butyl groups, which is the least sterically hindered site. The formation of 1,3-di-tert-butyl-2-nitrobenzene is significantly disfavored due to the severe steric clash between the incoming nitro group and the two adjacent tert-butyl groups. Research has shown that nitration of 1,2-di-tert-butylbenzene (B1330373) can lead to 3-nitro-1,2-di-tert-butylbenzene, highlighting that nitration between two tert-butyl groups is possible, albeit often in lower yields compared to less hindered positions. researchgate.net

To achieve nitration at the highly hindered C2 position of 1,3-di-tert-butylbenzene, alternative strategies are often required. One approach involves the use of a blocking group. For instance, sulfonation of 1,3-di-tert-butylbenzene can introduce a sulfonic acid group at the C4 position. Subsequent nitration would then be directed to the C2 or C6 position. The sulfonic acid group can later be removed via a desulfonation reaction. youtube.com

Influence of Reaction Conditions on Product Distribution

The distribution of products in the nitration of di-tert-butylbenzenes is highly sensitive to reaction conditions. Factors such as the choice of nitrating agent, temperature, reaction time, and solvent can all influence the regioselectivity.

For instance, using milder nitrating agents, such as nitric acid in acetic anhydride (B1165640) or nitronium salts like nitronium tetrafluoroborate (B81430) (NO₂BF₄), can sometimes offer better control over the reaction and minimize side reactions. researchgate.netnumberanalytics.com The reaction temperature is also a critical parameter; lower temperatures generally favor the thermodynamically more stable product, while higher temperatures can lead to a mixture of isomers and potentially decomposition. The molar ratio of the nitrating agent to the aromatic substrate is another key factor in controlling the extent of nitration and preventing the formation of dinitro or trinitro products. frontiersin.org

Recent studies have explored the use of aqueous sodium dodecylsulfate (SDS) with dilute nitric acid as a mild and regioselective nitrating medium for aromatic compounds. researchgate.netrsc.org This method has shown high selectivity in some cases, potentially offering a more environmentally benign approach. rsc.org

Advanced Synthetic Approaches to Highly Hindered Nitroaromatics

Given the challenges associated with the direct nitration of sterically encumbered substrates, more sophisticated synthetic routes have been developed to access compounds like this compound.

Sequential Alkylation and Nitration Strategies

A more controlled approach involves a stepwise synthesis. This can begin with the Friedel-Crafts alkylation of a less substituted benzene (B151609) derivative, followed by nitration. For example, one could start with tert-butylbenzene (B1681246) and perform a second Friedel-Crafts alkylation. cerritos.edu However, Friedel-Crafts alkylations are known to have limitations, including the potential for polyalkylation and carbocation rearrangements. libretexts.org

A more reliable sequential strategy might involve:

Starting with a pre-functionalized benzene ring: For example, starting with 2,6-di-tert-butylaniline (B1186569).

Oxidation of the amino group: The amino group can be oxidized to a nitro group. This avoids the harsh conditions of direct nitration and the regioselectivity issues.

Another multi-step synthesis described involves the sulfonation of tert-butylbenzene, followed by nitration to introduce the nitro group at the desired ortho position, and finally, a reverse sulfonation to remove the blocking group. youtube.com

Cross-Coupling Reactions for Sterically Demanding Architectures

Modern synthetic organic chemistry offers powerful tools in the form of transition-metal-catalyzed cross-coupling reactions. These methods allow for the formation of carbon-carbon and carbon-heteroatom bonds with high precision and functional group tolerance, even in sterically challenging environments. researchgate.net

For the synthesis of highly hindered nitroaromatics, a cross-coupling approach could involve the coupling of a suitably functionalized aromatic precursor with a nitrogen-containing coupling partner. For instance, a palladium-catalyzed reaction could be envisioned between a di-tert-butylated aryl halide or triflate and a nitro-group source. bohrium.comrsc.org While direct nitration remains a common method, the development of denitrative cross-coupling reactions, where a nitro group is replaced, has also emerged as a valuable synthetic tool. acs.org These advanced methods, often employing bulky N-heterocyclic carbene (NHC) ligands on the metal catalyst, are particularly well-suited for constructing sterically congested molecules. bohrium.comrsc.org

Exploration of Novel Precursors and Synthetic Pathways

The direct nitration of 1,3-di-tert-butylbenzene is the most common approach to synthesizing this compound. However, the significant steric hindrance often leads to low yields and the formation of undesired isomers. Researchers have investigated alternative precursors and synthetic strategies to improve efficiency and selectivity.

One area of exploration involves the use of pre-functionalized precursors. For instance, the synthesis of derivatives of meta-di-tert-butylbenzene has been described, which could potentially serve as precursors for subsequent nitration or other transformations to yield the target molecule. researchgate.net The rationale behind this approach is that introducing a directing group at a specific position could facilitate the desired substitution pattern and overcome the steric hindrance of the tert-butyl groups.

Another avenue of research focuses on the development of novel catalytic systems. For example, the use of a nickel complex with tert-butylmagnesium chloride in tetrahydrofuran (B95107) and diethyl ether has been reported for the dehalogenation of haloarenes, a reaction that can be part of a multi-step synthesis of substituted benzenes. chemicalbook.com While not a direct nitration method, such advancements in forming substituted benzene rings could open up new pathways to precursors for this compound. chemicalbook.com

Furthermore, studies on the nitration of related sterically hindered compounds, such as 3,5-di-tert-butylphenoxyacetic acid, provide insights into the reaction dynamics. cdnsciencepub.com In this case, nitration with nitric acid in acetic anhydride and chloroform (B151607) at low temperatures yielded the 2-nitro derivative selectively, highlighting the influence of both steric and electronic effects of the substituents on the regioselectivity of the reaction. cdnsciencepub.com This suggests that careful selection of the precursor and reaction conditions can guide the nitration to the desired position even in the presence of significant steric hindrance.

The table below summarizes some of the explored precursor types and the rationale behind their investigation.

| Precursor Type | Rationale | Key Findings | Reference |

| Pre-functionalized 1,3-di-tert-butylbenzene derivatives | To introduce a directing group to control the position of nitration. | Synthesis of various derivatives has been achieved, providing potential intermediates. | researchgate.net |

| Substituted haloarenes | To construct the 1,3-di-tert-butylbenzene core via cross-coupling reactions. | Catalytic systems have been developed for the synthesis of di-substituted benzenes. | chemicalbook.com |

| 3,5-Di-tert-butylphenoxyacetic acid | To study the influence of an ether linkage on the regioselectivity of nitration. | Selective nitration at the 2-position was observed under specific conditions. | cdnsciencepub.com |

These explorations into novel precursors and synthetic pathways are crucial for developing more efficient and selective methods for the synthesis of this compound and other sterically hindered aromatic compounds.

Synthetic Challenges and Optimization

The synthesis of this compound is fraught with challenges that necessitate careful optimization of reaction conditions to achieve reasonable yields and purity.

The primary obstacle in the synthesis of this compound is the immense steric hindrance created by the two tert-butyl groups flanking the 2-position of the benzene ring. This steric bulk significantly impedes the approach of the electrophile, the nitronium ion (NO₂⁺), to the aromatic ring. The steric energy of 1,3-di-tert-butylbenzene itself is notable at 9.5103 kcal per mole. wordpress.com This inherent strain is further exacerbated during the formation of the cationic intermediate (the sigma complex or arenium ion) in electrophilic aromatic substitution, where the hybridization of the carbon atom at the site of attack changes from sp² to sp³, bringing the substituents closer together.

To overcome this challenge, chemists often employ more forcing reaction conditions, such as higher temperatures or stronger nitrating agents. However, these conditions can also lead to a decrease in selectivity and the formation of byproducts.

Improving the yield and selectivity of the nitration of 1,3-di-tert-butylbenzene requires a careful balance of various factors. The choice of nitrating agent and reaction conditions is paramount. While a mixture of nitric acid and sulfuric acid is a common nitrating agent, its high reactivity can sometimes lead to oxidation and other side reactions, especially with sensitive substrates.

One strategy to enhance selectivity is to use milder nitrating agents or to perform the reaction at lower temperatures. For example, the nitration of 3,5-di-tert-butylphenoxyacetic acid was successfully carried out at -60°C using nitric acid in a mixture of acetic anhydride and chloroform. cdnsciencepub.com This low-temperature approach can help to minimize the formation of unwanted byproducts.

The electronic effects of the substituents also play a crucial role. The tert-butyl group is an electron-donating group, which activates the benzene ring towards electrophilic attack. vaia.com However, its directing effect is primarily ortho and para. In the case of 1,3-di-tert-butylbenzene, the 2-position is ortho to both tert-butyl groups, making it electronically favorable for substitution. However, this electronic preference is strongly counteracted by the steric hindrance. The 4- and 6-positions are also ortho to one tert-butyl group and para to the other, making them electronically activated as well, and less sterically hindered than the 2-position. The 5-position is meta to both groups and is the least activated. This interplay between electronic activation and steric hindrance dictates the final product distribution.

The following table outlines some strategies that can be employed to improve the yield and selectivity of the synthesis of this compound.

| Strategy | Description | Rationale |

| Optimization of Nitrating Agent | Using milder or more selective nitrating agents. | To reduce side reactions and improve control over the reaction. |

| Low-Temperature Reaction | Conducting the nitration at sub-ambient temperatures. | To enhance selectivity by favoring the kinetically controlled product and minimizing byproduct formation. |

| Use of Co-solvents | Employing co-solvents to modify the properties of the reaction medium. | To improve the solubility of reactants and potentially influence the transition state of the reaction. |

| Catalyst Development | Investigating novel catalysts that can operate under milder conditions and offer higher selectivity. | To overcome the high activation energy barrier imposed by steric hindrance. |

The isolation and purification of this compound and other sterically hindered aromatic compounds can be as challenging as their synthesis. The presence of isomeric byproducts with similar physical properties often makes separation difficult.

A common purification method for nitroaromatic compounds is melt crystallization. google.com This technique is particularly suitable for separating isomers and can be performed as either suspension crystallization or layer crystallization. After the initial crystallization, the crystals can be further purified by a process called "sweating," which involves partial melting to remove occluded impurities. google.com An advantage of melt crystallization is that it can remove inorganic and organic acids without the need for aqueous washing, thus avoiding the production of contaminated wastewater. google.com

Chromatographic techniques are also widely used for the purification of these compounds. Gas chromatography-mass spectrometry (GC-MS) is a powerful analytical tool for confirming the identity and purity of the products. chemicalbook.com For preparative-scale separations, column chromatography using a suitable stationary phase and eluent system is often employed.

The general procedure for the work-up and purification of a reaction mixture containing a hindered aromatic compound might involve the following steps:

Quenching the reaction mixture, for example, by adding it to an ammonium (B1175870) chloride solution. chemicalbook.com

Extraction of the organic products into a suitable solvent like dichloromethane. chemicalbook.com

Drying the organic layer over a drying agent such as sodium sulfate. chemicalbook.com

Removal of the solvent under reduced pressure.

Purification of the crude product by techniques such as crystallization, distillation, or chromatography.

The choice of purification method will depend on the specific properties of the target compound and the impurities present.

Chemical Reactivity and Mechanistic Investigations

Reactivity of the Aromatic Nucleus

The substituents on the benzene (B151609) ring dictate the course of further substitution reactions.

Electrophilic aromatic substitution (EAS) is a hallmark reaction of benzene and its derivatives. The outcome of EAS on a substituted ring is governed by the directing effects and activating/deactivating nature of the existing substituents. In 1,3-Di-tert-butyl-2-nitrobenzene, we have:

Two tert-butyl groups: These are alkyl groups, which are activating and ortho-, para-directing. stackexchange.com

One nitro group: This is a strongly deactivating and meta-directing group. msu.edu

The positions on the ring are influenced as follows:

Position 4 (and 6): Para to one tert-butyl group and ortho to the other. These positions are sterically hindered. They are also meta to the deactivating nitro group.

Position 5: Meta to both tert-butyl groups and para to the deactivating nitro group.

Given the strong deactivating nature of the nitro group, the ring is significantly less reactive towards electrophiles than benzene itself. The directing effects are conflicting. The activating tert-butyl groups direct towards positions 4 and 6, while the deactivating nitro group directs towards positions 1 and 3 (which are already substituted).

Due to the severe steric hindrance at positions 4 and 6 from the adjacent tert-butyl groups, electrophilic attack is highly disfavored at these sites. The most likely, though still difficult, position for substitution would be at position 5. However, this position is para to the strongly deactivating nitro group. Consequently, further electrophilic aromatic substitution on this compound is exceptionally challenging and generally does not proceed under standard EAS conditions. Studies on similarly crowded molecules, such as the nitration of 1,2-di-tert-butylbenzene (B1330373), often result in low yields or unexpected products due to steric strain. acs.org

Nitroaromatic compounds are excellent electron acceptors and can readily form radical anions via single-electron transfer (SET) from a suitable donor. nih.gov The reaction of nitrobenzene (B124822) with strong bases, such as potassium tert-butoxide, has been shown to proceed via an electron transfer mechanism, generating the nitrobenzene radical anion. researchgate.net

For this compound, the formation of its radical anion is an accessible pathway. This radical anion is a key intermediate in certain transformations. For example, in Sᵣₙ1 (substitution, radical-nucleophilic, unimolecular) reactions, the radical anion can expel a leaving group (if a suitable one is present) to form an aryl radical, which then propagates a chain reaction.

The steric hindrance in this compound does not prevent the initial electron transfer to the π-system of the aromatic ring. In fact, the bulky groups can help to stabilize the resulting radical anion by sterically protecting it from dimerization or other subsequent reactions. Radical reactions, therefore, represent a potential avenue for the functionalization of this sterically encumbered molecule, bypassing the limitations of ionic pathways like SₙAr and EAS. rsc.org

Detailed Mechanistic Elucidation

The detailed elucidation of reaction mechanisms for this compound, encompassing kinetic analysis, intermediate identification, and the role of solvents, is not extensively covered in peer-reviewed literature. The significant steric hindrance imposed by the two tert-butyl groups ortho and meta to the nitro group is expected to dominate its chemical behavior, slowing reaction rates and potentially altering pathways typically observed for simpler nitroaromatics.

Kinetic Studies and Rate-Determining Steps

Specific kinetic studies quantifying the reaction rates, determining reaction orders, and identifying the rate-determining steps for reactions involving this compound have not been reported. For typical reactions of nitroarenes, such as catalytic hydrogenation, the rate-determining step often involves the initial interaction with the catalyst surface or the transfer of the first hydrogen atom.

In the case of this compound, it is hypothesized that the sheer bulk of the tert-butyl groups would make the approach of reactants to the nitro group the rate-determining step in many transformations. This steric shielding would likely lead to significantly slower reaction rates compared to unhindered nitrobenzenes. For instance, in catalytic reductions, the adsorption of the nitro group onto the catalyst surface would be severely impeded. While general studies show that sterically hindered nitroarenes can be reduced, specific kinetic data that would allow for a quantitative comparison are absent for this compound. psu.edu

Identification and Characterization of Reaction Intermediates

There is no specific literature identifying or characterizing reaction intermediates formed from this compound. In the common reduction of nitroarenes, a cascade of intermediates is typically formed, including the nitrosobenzene (B162901) and phenylhydroxylamine species, before reaching the final aniline (B41778) product.

General Pathway for Nitroarene Reduction: Ar-NO₂ → Ar-NO → Ar-NHOH → Ar-NH₂

It is plausible that the reduction of this compound would proceed through the analogous intermediates: 1,3-di-tert-butyl-2-nitrosobenzene and N-(2,6-di-tert-butylphenyl)hydroxylamine. However, the stability and reactivity of these intermediates would be heavily influenced by the steric environment. The bulky tert-butyl groups could potentially stabilize these intermediates by sterically protecting them from further reaction, which might allow for their isolation under carefully controlled conditions—a strategy sometimes employed in mechanistic studies. Without experimental evidence from techniques such as in-situ spectroscopy (NMR, IR) or trapping experiments during a reaction, the existence and behavior of these intermediates for this specific molecule remain speculative.

Influence of Solvent Effects on Reaction Mechanisms

Specific studies on how different solvents affect the reaction mechanisms of this compound are not available. However, general principles of solvent effects on nitroarene reactions can be considered. The choice of solvent can influence reaction rates and selectivity by stabilizing or destabilizing reactants, transition states, and intermediates.

For reactions involving polar or charged intermediates, such as those in nucleophilic aromatic substitution or certain reduction pathways, polar solvents are generally preferred as they can solvate and stabilize these species. For example, in the reduction of nitro compounds, protic solvents like water or alcohols can act as proton donors, facilitating the multi-step electron and proton transfer processes. organic-chemistry.orgorganic-chemistry.org In contrast, non-polar solvents might be favored for reactions proceeding through radical mechanisms.

Given the sterically congested nature of this compound, the ability of the solvent to penetrate the space around the nitro group could also be a factor. Smaller solvent molecules might be more effective at solvating the reaction center. However, without dedicated research, these considerations remain general principles rather than confirmed findings for this particular compound.

Steric Effects and Conformational Analysis

Impact of Tert-Butyl Groups on Aromatic Reactivity and Selectivity

The sheer size of the tert-butyl groups is a primary determinant of how 1,3-di-tert-butyl-2-nitrobenzene interacts with other chemical entities. These groups act as bulky shields, controlling access to the aromatic ring and influencing the outcome of substitution reactions.

In electrophilic aromatic substitution (EAS), the benzene (B151609) ring acts as a nucleophile, attacking an electrophile. The rate and position of this attack are sensitive to the substituents already present on the ring. The tert-butyl groups in this compound create substantial steric hindrance, which is a physical barrier caused by the spatial arrangement of atoms. spcmc.ac.in This barrier makes it difficult for incoming electrophiles to approach the aromatic ring, particularly at the positions ortho (adjacent) to the bulky groups. stackexchange.com

The carbon atoms C4 and C6 are ortho to one of the tert-butyl groups, while the C5 position is para to the nitro group. However, any approaching electrophile must navigate the considerable steric bulk imposed by the two large tert-butyl groups. This steric congestion significantly deactivates the ring towards electrophilic attack compared to less substituted benzene derivatives. libretexts.org The electrophile's size is also a critical factor; larger electrophiles will experience greater difficulty in approaching the sterically shielded ring. libretexts.org

Regioselectivity refers to the preference for a chemical reaction to occur at one position over another. In the case of substituted benzenes, existing groups direct incoming electrophiles to specific positions (ortho, meta, or para). While alkyl groups like tert-butyl are typically ortho, para-directors, the extreme steric hindrance they impose modifies this behavior. libretexts.org

Table 1: Influence of Alkyl Group Size on Regioselectivity of Nitration

| Substrate | % Ortho Isomer | % Para Isomer | Ortho/Para Ratio |

|---|---|---|---|

| Toluene | 58 | 37 | 1.57:1 |

| Ethylbenzene | 45 | 49 | 0.92:1 |

| Isopropylbenzene | 30 | 62 | 0.48:1 |

| tert-Butylbenzene (B1681246) | 16 | 73 | 0.22:1 |

This table illustrates that as the steric bulk of the alkyl substituent increases, attack at the ortho position becomes less favorable, leading to a higher proportion of the para product. libretexts.org

Conformational Preferences and Dynamics of the Nitro and Tert-Butyl Groups

The steric strain resulting from the close proximity of the two tert-butyl groups and the nitro group forces the molecule to adopt a specific conformation to minimize repulsive forces. This involves rotations around single bonds and distortions of bond angles.

For resonance to occur effectively between a substituent and the aromatic ring, their respective p-orbitals must be aligned, which requires a planar arrangement. spcmc.ac.in In this compound, the steric repulsion between the ortho tert-butyl groups and the nitro group makes a fully planar conformation energetically unfavorable. The nitro group is forced to rotate out of the plane of the benzene ring. blogspot.com

The preferred molecular geometry of this compound is a direct consequence of minimizing steric strain. The C-N bond connecting the nitro group to the ring and the C-C bonds connecting the tert-butyl groups are all subject to these repulsive forces. To alleviate this strain, the following distortions are expected:

Twisting of the Nitro Group: As mentioned, the nitro group is pushed out of the plane of the benzene ring. blogspot.com

Bond Angle Distortion: The C-C-C bond angles within the benzene ring and the bond angles connecting the substituents to the ring may deviate from the ideal 120° of a planar hexagon to accommodate the bulky groups.

Tilting of Tert-Butyl Groups: The tert-butyl groups themselves may tilt away from the nitro group to increase the distance between their respective atoms.

These distortions create a unique three-dimensional structure where the substituents are splayed out to find the most stable arrangement, balancing the energy cost of steric repulsion against the energy gain from electronic stabilization.

Steric Inhibition of Resonance and its Electronic Consequences

The forced rotation of the nitro group out of the plane of the benzene ring has significant electronic consequences. This phenomenon is known as steric inhibition of resonance (SIR). blogspot.comscribd.com

Resonance involves the delocalization of π-electrons across a system of overlapping p-orbitals. spcmc.ac.in The nitro group is a powerful electron-withdrawing group primarily through its resonance effect (-R effect). This effect requires the p-orbitals of the nitro group to be parallel with the p-orbitals of the aromatic ring. When steric hindrance forces the nitro group to twist, this orbital overlap is diminished or completely lost. blogspot.com

The electronic consequences of SIR in this compound are substantial:

Changes in Bond Length: In a planar nitrobenzene (B124822) molecule, resonance gives the C-N bond partial double-bond character, making it shorter than a typical C-N single bond. Due to SIR in this compound, this resonance is inhibited, and the C-N bond is expected to be longer and weaker, more closely resembling a pure single bond. blogspot.com

Modified Reactivity: The reduced deactivating nature of the nitro group means the aromatic ring is less electron-poor than would be expected based on electronic effects alone. However, this is counteracted by the overwhelming steric hindrance that ultimately governs the molecule's low reactivity in electrophilic aromatic substitution reactions.

Quantitative Assessment of Steric Strain in Highly Substituted Benzene Rings

The primary steric conflict in this compound arises from the two bulky tert-butyl groups flanking the nitro group. This arrangement forces the nitro group to twist out of the plane of the benzene ring, a common mechanism to alleviate steric pressure in ortho-substituted nitrobenzenes. This rotation, however, comes at the energetic cost of disrupting the π-conjugation between the nitro group and the aromatic ring. The balance between minimizing steric repulsion and maximizing resonance energy determines the final molecular conformation.

In cases of severe steric hindrance, the benzene ring itself can deviate from planarity. Research on other highly substituted benzenes shows that the ring can adopt puckered or even boat-like conformations. Furthermore, the internal and external bond angles of the ring can be significantly distorted from the ideal 120° of a regular hexagon.

Detailed X-ray diffraction analyses of related sterically hindered compounds provide quantitative insights into these distortions. For instance, in 9-nitroanthracene, where the nitro group is similarly crowded by adjacent hydrogen atoms in peri positions, the nitro group is twisted out of the aromatic plane by a substantial 84.7° cdnsciencepub.com. In molecules with even greater steric demands, such as those with multiple bulky ortho substituents, this out-of-plane rotation is a primary mechanism for strain relief cdnsciencepub.comwikipedia.org.

Computational studies on various nitrobenzene derivatives have shown that as the size of the ortho substituents increases, both the bond lengths and bond angles deviate from standard values to accommodate the bulky groups scispace.comunpatti.ac.id. For example, the C-N bond length might be slightly elongated, and the C-C-C angles within the ring adjacent to the bulky groups are often compressed, while the angles pointing away from them are expanded.

The following table provides estimated geometric parameters for this compound based on data from analogous sterically crowded aromatic systems. These values represent expected deviations from an idealized, unstrained molecule and serve to quantify the steric strain.

Estimated Geometric Parameters for this compound Due to Steric Strain

| Parameter | Ideal Value | Estimated Value in this compound | Rationale for Deviation |

|---|---|---|---|

| C-N-O Torsional Angle (degrees) | ~0° (for full conjugation) | > 60° | Severe steric repulsion between the nitro group's oxygen atoms and the methyl groups of the flanking tert-butyl substituents forces the nitro group out of the benzene plane cdnsciencepub.com. |

| Internal Benzene Ring Angle at C2 (C1-C2-C3) (degrees) | 120° | > 120° | To accommodate the bulky nitro group, the internal angle at the point of substitution is expected to expand. |

| Internal Benzene Ring Angles at C1 and C3 (C2-C1-C6 and C2-C3-C4) (degrees) | 120° | < 120° | The presence of the bulky tert-butyl groups causes the adjacent internal ring angles to compress to minimize steric interactions. |

| C-N Bond Length (Å) | ~1.47 Å (for nitrobenzene) | Slightly elongated (> 1.47 Å) | The out-of-plane twisting of the nitro group reduces its resonance with the ring, leading to a weaker, slightly longer C-N bond cdnsciencepub.com. |

| Benzene Ring Planarity | Planar | Likely non-planar (puckered) | Significant steric strain from the three adjacent bulky groups can force the benzene ring to adopt a non-planar conformation to relieve strain. |

Detailed Research Findings:

Studies on ortho-substituted benzoic acids have demonstrated a similar phenomenon known as the "ortho effect," where steric hindrance between the ortho substituent and the carboxylic acid group forces the carboxyl group out of the plane of the benzene ring wikipedia.org. This disruption of coplanarity has significant effects on the molecule's acidity and reactivity. In this compound, the steric environment is even more demanding, and thus, the structural distortions are expected to be more pronounced.

The steric hindrance in this compound is a classic example of how spatial demands can override electronic preferences. While the nitro group is a deactivating, meta-directing group in electrophilic aromatic substitution, its electronic properties are intrinsically linked to its ability to conjugate with the benzene ring. The forced non-planar conformation in this molecule would significantly diminish this conjugation, thereby altering its electronic character and reactivity compared to less hindered nitrobenzenes.

Advanced Spectroscopic Characterization and Structural Elucidation

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy serves as a cornerstone in the structural analysis of 1,3-di-tert-butyl-2-nitrobenzene, offering profound insights into its atomic connectivity and spatial arrangement.

The ¹H and ¹³C NMR spectra of this compound provide the fundamental framework for its structural determination. Due to the significant steric congestion imposed by the two bulky tert-butyl groups flanking the nitro moiety, the rotation of the nitro group is restricted, leading to a distinct set of signals for the aromatic protons and carbons.

In the ¹H NMR spectrum, the aromatic region is expected to display a characteristic splitting pattern for the three protons on the benzene (B151609) ring. The proton at the C6 position, being ortho to a tert-butyl group, would likely appear as a doublet. The proton at C4, situated between a tert-butyl group and a hydrogen, would also exhibit a distinct multiplicity, likely a triplet or a doublet of doublets, depending on the coupling constants. The proton at C5, flanked by two other protons, would similarly show a complex splitting pattern. The tert-butyl groups themselves would give rise to two sharp singlets, integrating to 9 protons each, though their chemical shifts may differ slightly due to the anisotropic effect of the nitro group.

The ¹³C NMR spectrum provides complementary information, with distinct signals for each carbon atom in the molecule. The carbons bearing the tert-butyl groups (C1 and C3) and the nitro group (C2) would appear as quaternary signals. The chemical shifts of the aromatic carbons are influenced by the electron-withdrawing nature of the nitro group and the electron-donating effect of the tert-butyl groups. The carbons of the tert-butyl groups would also be readily identifiable in the aliphatic region of the spectrum.

Table 1: Predicted ¹H NMR Chemical Shifts for this compound

| Proton | Predicted Chemical Shift (ppm) | Multiplicity |

|---|---|---|

| H-4 | 7.4 - 7.6 | t or dd |

| H-5 | 7.3 - 7.5 | t or dd |

| H-6 | 7.5 - 7.7 | d |

| C(CH₃)₃ (at C1) | 1.3 - 1.5 | s |

Table 2: Predicted ¹³C NMR Chemical Shifts for this compound

| Carbon | Predicted Chemical Shift (ppm) |

|---|---|

| C-1 | 145 - 150 |

| C-2 | 148 - 152 |

| C-3 | 145 - 150 |

| C-4 | 125 - 130 |

| C-5 | 128 - 133 |

| C-6 | 120 - 125 |

| C (CH₃)₃ (at C1) | 35 - 40 |

| C (CH₃)₃ (at C3) | 35 - 40 |

| C(C H₃)₃ (at C1) | 30 - 35 |

To unambiguously assign the proton and carbon signals and to map out the complete bonding network, a suite of two-dimensional NMR experiments is indispensable.

COSY (Correlation Spectroscopy): The ¹H-¹H COSY spectrum would reveal the coupling relationships between the aromatic protons. Cross-peaks would be observed between H-4 and H-5, and between H-5 and H-6, confirming their adjacent positions on the benzene ring. The absence of a cross-peak between H-4 and H-6 would further solidify the 1,3-disubstitution pattern of the tert-butyl groups.

HSQC (Heteronuclear Single Quantum Coherence): This experiment correlates directly bonded proton and carbon atoms. The HSQC spectrum would allow for the direct assignment of the carbon signals for C-4, C-5, and C-6 based on the previously assigned proton signals. It would also link the methyl protons of the tert-butyl groups to their corresponding carbon atoms.

HMBC (Heteronuclear Multiple Bond Correlation): The HMBC experiment is crucial for elucidating long-range (2-3 bond) correlations between protons and carbons. This technique would be instrumental in assigning the quaternary carbons. For instance, the protons of the tert-butyl group at C1 would show correlations to C1, C2, and C6. Similarly, the protons of the tert-butyl group at C3 would show correlations to C3, C2, and C4. The aromatic protons would also exhibit key correlations to the quaternary carbons, providing definitive structural proof.

The significant steric strain in this compound, arising from the bulky tert-butyl groups flanking the nitro group, is expected to hinder the free rotation of the nitro group around the C-N bond. Variable temperature (VT) NMR studies can provide valuable insights into the dynamics of this process. ox.ac.uk

At room temperature, if the rotation of the nitro group is slow on the NMR timescale, separate signals might be observed for atoms that would otherwise be equivalent due to rotation. As the temperature is increased, the rate of rotation would increase. If the coalescence temperature is reached within the accessible temperature range of the NMR experiment, the separate signals would broaden, merge, and eventually sharpen into a single averaged signal. Analysis of the line shapes at different temperatures would allow for the determination of the energy barrier to rotation of the nitro group, providing a quantitative measure of the steric hindrance in the molecule.

Ultraviolet-Visible (UV-Vis) Absorption Spectroscopy

UV-Vis spectroscopy probes the electronic transitions within a molecule and provides valuable information about the extent of conjugation and the influence of substituents on the electronic structure.

The UV-Vis spectrum of nitrobenzene (B124822) typically exhibits two main absorption bands: a strong band around 250-280 nm attributed to a π → π* transition of the aromatic system, which has significant charge-transfer character from the benzene ring to the nitro group, and a weaker band around 330-350 nm corresponding to an n → π* transition localized on the nitro group. nih.govacs.org

In this compound, the presence of the two bulky tert-butyl groups ortho to the nitro group is expected to cause significant steric hindrance. This steric strain will likely force the nitro group to twist out of the plane of the benzene ring. This loss of planarity disrupts the π-conjugation between the nitro group and the aromatic ring.

The disruption of conjugation due to the steric hindrance in this compound is predicted to have a pronounced effect on its UV-Vis spectrum. researchgate.net

Hypsochromic Shift (Blue Shift): The charge-transfer band (π → π*) is expected to undergo a hypsochromic shift (shift to a shorter wavelength) compared to planar nitrobenzene derivatives. This is because the reduced orbital overlap between the nitro group and the benzene ring increases the energy required for this electronic transition.

Hypochromic Effect: A decrease in the molar absorptivity (intensity) of the charge-transfer band is also anticipated. The reduced conjugation leads to a lower probability of this electronic transition occurring.

The n → π* transition, being more localized on the nitro group, is generally less affected by the steric environment of the aromatic ring. However, some minor shifts may still be observed due to changes in the electronic environment. The precise positions and intensities of these absorption bands would provide a quantitative measure of the degree of steric inhibition of resonance in this highly congested molecule.

Table 3: List of Compounds Mentioned

| Compound Name |

|---|

| This compound |

Infrared (IR) Spectroscopy: Vibrational Analysis of Nitro and Tert-Butyl Functional Groups

A detailed vibrational analysis of this compound, specifically identifying the characteristic infrared (IR) absorption frequencies for its nitro (NO₂) and tert-butyl functional groups, could not be located in the reviewed scientific literature. While general frequency ranges for these functional groups in various organic molecules are well-established, specific experimental data and detailed assignments for this compound are not publicly available. Therefore, a data table of its specific vibrational frequencies cannot be provided.

X-ray Crystallography: Elucidation of Solid-State Molecular and Supramolecular Structure

Information regarding the single-crystal X-ray diffraction analysis of this compound is not available in the surveyed scientific and crystallographic databases. Consequently, a detailed discussion of its solid-state molecular and supramolecular structure cannot be presented.

Determination of Bond Lengths, Bond Angles, and Dihedral Angles

Specific experimental data from X-ray crystallography, such as precise bond lengths, bond angles, and dihedral angles for this compound, have not been reported in the scientific literature. Without a solved crystal structure, a data table detailing these intramolecular parameters cannot be compiled.

Analysis of Crystal Packing and Intermolecular Interactions

A definitive analysis of the crystal packing and the nature of intermolecular interactions (such as van der Waals forces or other non-covalent interactions) within the solid-state structure of this compound is contingent on crystallographic data. As no such data has been published, a description of its supramolecular architecture remains undetermined.

Computational Chemistry and Theoretical Modelling

Density Functional Theory (DFT) Studies

Density Functional Theory (DFT) has emerged as a principal method for investigating the properties of substituted nitrobenzenes, offering a balance between computational cost and accuracy.

Geometry Optimization and Prediction of Electronic Properties

While specific DFT studies on 1,3-di-tert-butyl-2-nitrobenzene are not extensively documented in publicly available literature, the geometry of related sterically hindered nitrobenzenes has been a focus of theoretical calculations. For these molecules, a key structural feature is the torsion angle between the nitro group and the benzene (B151609) ring. Due to the steric repulsion between the bulky tert-butyl groups and the nitro group, the nitro group in this compound is expected to be significantly twisted out of the plane of the benzene ring. This twisting disrupts the π-conjugation between the nitro group and the aromatic ring, which in turn influences the electronic properties of the molecule.

Table 1: Predicted Electronic Properties of a Representative Sterically Hindered Nitroaromatic Compound (Note: This table is illustrative and based on general findings for sterically hindered nitroaromatics, not on specific data for this compound)

| Property | Predicted Value/Trend |

|---|---|

| Dihedral Angle (C-C-N-O) | Significantly increased (> 60°) |

| Dipole Moment | Modified compared to planar nitrobenzene (B124822) |

| Electron Density on Nitro Group | Slightly increased due to reduced withdrawal from the ring |

Simulation of Spectroscopic Parameters (e.g., NMR, UV-Vis)

Computational methods are also invaluable for predicting and interpreting the spectroscopic data of complex molecules.

NMR Spectroscopy: The simulation of ¹H and ¹³C NMR spectra using methods like the Gauge-Including Atomic Orbital (GIAO) approach can provide insights into the chemical environment of the nuclei. For this compound, the steric compression caused by the adjacent tert-butyl and nitro groups would be expected to cause significant shifts in the NMR signals of the aromatic protons and carbons, as well as the carbons of the tert-butyl groups themselves.

UV-Vis Spectroscopy: The electronic absorption spectra of nitroaromatic compounds are characterized by π-π* and n-π* transitions. The steric hindrance in this compound, which forces the nitro group out of the plane, would lead to a blue shift (hypsochromic shift) of the π-π* transition band compared to less hindered nitrobenzenes. This is because the reduced conjugation raises the energy of the highest occupied molecular orbital (HOMO) to a lesser extent and has a more pronounced effect on the lowest unoccupied molecular orbital (LUMO), increasing the HOMO-LUMO gap. Time-dependent DFT (TD-DFT) calculations are a common method for simulating UV-Vis spectra and have been successfully applied to various substituted nitrobenzenes. semanticscholar.orgrsc.orgacs.orgucl.ac.uk

Molecular Orbital Theory and Frontier Orbital Analysis

Molecular orbital (MO) theory provides a framework for understanding the electronic structure and reactivity of molecules. uci.edulibretexts.orgyoutube.com The frontier molecular orbitals, the HOMO and LUMO, are particularly important in determining the chemical behavior of a compound.

In nitroaromatic compounds, the LUMO is typically localized on the nitro group and the aromatic ring, reflecting its electron-accepting nature. The HOMO is generally associated with the π-system of the benzene ring. For this compound, the steric hindrance and the resulting out-of-plane twisting of the nitro group would significantly impact the energies and distributions of these frontier orbitals.

The energy of the LUMO is a key indicator of the electron-accepting ability of a molecule. In a series of nitroaromatic compounds, a lower LUMO energy generally corresponds to a higher electron affinity and greater susceptibility to nucleophilic attack or reduction. The steric hindrance in this compound is expected to raise the energy of the LUMO compared to its planar analogue, thereby making it less reactive towards nucleophiles.

Table 2: Conceptual Frontier Orbital Characteristics for this compound (Note: This table is illustrative and based on general principles of MO theory for sterically hindered nitroaromatics)

| Orbital | Predicted Characteristics |

|---|---|

| HOMO | Primarily localized on the benzene ring; energy influenced by the inductive effect of the substituents. |

| LUMO | Localized on the nitro group and the benzene ring, but with reduced contribution from the ring due to poor conjugation; energy is expected to be higher than in less hindered nitrobenzenes. |

| HOMO-LUMO Gap | Expected to be larger than in less hindered nitrobenzenes, suggesting greater kinetic stability. |

Reaction Pathway Modelling and Transition State Analysis

Computational chemistry allows for the detailed investigation of reaction mechanisms, including the identification of transition states and the calculation of activation energies. For a sterically congested molecule like this compound, understanding reaction pathways is crucial.

For instance, in electrophilic aromatic substitution reactions, the bulky tert-butyl groups would exert a strong directing effect, but also significantly hinder access to the aromatic ring. Modeling the approach of an electrophile and calculating the energies of the possible transition states can predict the most likely site of substitution.

Similarly, reactions involving the nitro group, such as its reduction, would also be heavily influenced by steric hindrance. Computational modeling can elucidate how the tert-butyl groups affect the approach of a reducing agent and the stability of any intermediates. Studies on the nitration of related compounds like 2-nitro-1,4-di-tert-butylbenzene have provided insights into the complex interplay of steric and electronic effects that determine the product distribution. researchgate.net

Quantitative Structure-Reactivity Relationships (QSRR) for Steric and Electronic Effects

Quantitative Structure-Reactivity Relationship (QSRR) models aim to correlate the structural or physicochemical properties of a series of compounds with their reactivity. mdpi.comresearchgate.netnih.govnih.gov For nitroaromatic compounds, QSRR studies often focus on predicting properties like their reduction potentials or rates of reaction with various reagents.

In the context of this compound, QSRR models would need to incorporate descriptors that can effectively quantify the significant steric hindrance present in the molecule. Steric parameters, such as Taft's steric parameter (Es) or sterimol parameters, could be used in conjunction with electronic descriptors like Hammett constants or calculated properties such as the LUMO energy.

The development of a robust QSRR model for a series of sterically hindered nitrobenzenes could provide a predictive tool for estimating the reactivity of new, related compounds without the need for extensive experimental work. Such models would highlight the quantitative contribution of steric bulk versus electronic effects in controlling the chemical behavior of these molecules. The electron-withdrawing nature of the nitro group, which typically enhances the reactivity of the aromatic ring towards nucleophiles, is significantly modulated by the steric shielding provided by the two adjacent tert-butyl groups.

Synthesis and Investigation of Derivatives and Analogues

Systematic Studies of Substitution Patterns around the Nitro Group

The presence of bulky tert-butyl groups ortho and meta to the nitro group in 1,3-di-tert-butyl-2-nitrobenzene creates a sterically congested environment that significantly influences its chemical behavior. Systematic studies involving the introduction of various substituents onto the aromatic ring are crucial for understanding these effects.

The nitro group is a strong electron-withdrawing group, which deactivates the benzene (B151609) ring towards electrophilic substitution. ijrti.org This deactivation is most pronounced at the ortho and para positions due to resonance and inductive effects. researchgate.netscispace.com In the case of this compound, the existing substitution pattern already dictates the positions available for further reactions.

Research into the halogenation of related hindered systems like m-di-tert-butylbenzene has shown that the position between the two tert-butyl groups is shielded from the magnetic influence of incoming halogen atoms. researchgate.net This suggests that direct substitution at the 2-position of a 1,3-di-tert-butylbenzene (B94130) ring is sterically hindered. Therefore, functionalization often occurs at the less hindered positions of the ring.

Synthesis and Reactivity of Mono-, Di-, and Tri-Tert-butylnitrobenzene Isomers

The synthesis and reactivity of various tert-butylnitrobenzene isomers offer a comparative framework for understanding the unique properties of this compound.

Synthesis

The synthesis of different isomers often involves direct nitration of the corresponding tert-butylbenzene (B1681246) precursor. For example, 1-tert-butyl-2-nitrobenzene (B159248) can be synthesized through a multi-step process starting from the nitration of a suitable precursor. chemicalbook.com Similarly, 1,3-di-tert-butylbenzene can be prepared through methods like the catalytic dehalogenation of a corresponding dihalide. chemicalbook.com The introduction of the nitro group is a key step, and its position is directed by the existing alkyl groups.

Reactivity

Mono-tert-butylnitrobenzenes: In compounds like 1-tert-butyl-2-nitrobenzene and 1-tert-butyl-4-nitrobenzene, the single tert-butyl group exerts a moderate steric effect. nih.govnih.gov The nitro group can still participate in reactions like reduction to an amino group using reagents such as iron or tin in the presence of acid, or through catalytic hydrogenation. masterorganicchemistry.com

Di-tert-butylnitrobenzenes: With two tert-butyl groups, the steric hindrance becomes more pronounced. In 1,4-di-tert-butyl-2-nitrobenzene, photolysis in aliphatic amines leads to competing reactions, including photoreduction of the nitro group and intramolecular cyclization. researchgate.net The photolysis of 2,5-di-tert-butylnitrosobenzene, a related compound, results in a complex mixture of products, highlighting the influence of steric and conformational effects. researchgate.net

1,3,5-Tri-tert-butyl-2-nitrobenzene: This highly hindered isomer exhibits unique photochemical behavior. Upon photolysis, it can undergo rearrangement involving a hydrogen atom from an ortho-tert-butyl group. researchgate.net In the presence of amines, it undergoes smooth photoreduction of the nitro group to a hydroxylamine (B1172632) derivative without interference from the ortho tert-butyl groups. researchgate.net

The table below summarizes some key properties of selected tert-butylnitrobenzene isomers.

| Compound Name | CAS Number | Molecular Formula | Molecular Weight ( g/mol ) |

| 1-tert-Butyl-2-nitrobenzene | 1886-57-3 | C10H13NO2 | 179.22 |

| 1-tert-Butyl-4-nitrobenzene | 3282-56-2 | C10H13NO2 | 179.22 |

| 1,3-Di-tert-butylbenzene | 1014-60-4 | C14H22 | 190.32 |

Comparison with Other Highly Hindered Aromatic Nitro Compounds

Comparing this compound with other aromatic nitro compounds bearing bulky substituents provides a broader context for its reactivity. The key factor in these systems is the steric hindrance provided by the bulky groups, which can significantly alter reaction pathways.

For instance, the reduction of a nitro group is a common transformation. masterorganicchemistry.com However, in highly hindered systems, the rate of reduction can be decreased, especially if the nitro group is forced out of planarity with the aromatic ring. nih.gov This can affect the efficiency of catalytic hydrogenation or reduction with metals.

Photochemical reactions are also sensitive to steric hindrance. The photolysis of sterically hindered nitrobenzenes in the presence of tertiary aliphatic amines can lead to efficient photoreduction to hydroxylamines and anilines. researchgate.net The mechanism is believed to proceed via an electron transfer pathway. researchgate.net

Impact of Different Bulky Alkyl Groups on Chemical Behavior

The nature of the bulky alkyl group attached to the aromatic ring plays a critical role in determining the chemical behavior of the nitro compound. While the tert-butyl group is a common choice for creating steric hindrance, other bulky alkyl groups can also be employed.

The size and branching of the alkyl group directly impact the degree of steric hindrance. mdpi.com For example, an isopropyl group, being less bulky than a tert-butyl group, would exert a lesser steric effect. Conversely, even larger groups would further increase steric congestion. This steric hindrance can prevent or slow down certain reactions, such as cyclization, while favoring others, like rearrangement. mdpi.com

In electrophilic aromatic substitution, bulky alkyl groups are ortho, para-directing and activating. However, the steric bulk can hinder substitution at the ortho position. quora.com The interplay between the electronic activating effect and the steric hindrance of the alkyl group, combined with the deactivating and meta-directing nature of the nitro group, leads to complex reactivity patterns in poly-substituted aromatic compounds.

Advanced Research Applications in Organic Synthesis and Materials Science

Strategic Use as a Synthetic Intermediate for Complex Molecular Architectures

The primary utility of 1,3-di-tert-butyl-2-nitrobenzene in synthesis lies in its role as a precursor to sterically hindered anilines. The reduction of the nitro group is a fundamental and efficient transformation that opens the door to a wide array of complex molecular structures.

The conversion of nitroarenes to anilines is a well-established process in organic chemistry. acs.org Common methods for this reduction include the use of metals like iron (Fe), tin (Sn), or zinc (Zn) in the presence of an acid such as hydrochloric acid (HCl), or through catalytic hydrogenation using catalysts like palladium (Pd), platinum (Pt), or nickel (Ni). masterorganicchemistry.comchemguide.co.uk

Table 1: Common Reduction Methods for Nitroarenes

| Reagent/Catalyst | Conditions | Description |

|---|---|---|

| Sn / conc. HCl | Heated under reflux | A classic method where the nitrobenzene (B124822) is reduced by the metal in an acidic medium, initially forming a phenylammonium ion. chemguide.co.uk |

| Fe / acid | Acetic acid or HCl | A method historically used for the industrial production of aniline (B41778). acs.org |

This table outlines common methods applicable to the reduction of this compound to its corresponding aniline.

The resulting 2,6-di-tert-butylaniline (B1186569) is a highly valuable, sterically crowded building block. The two tert-butyl groups ortho to the amine functionality provide a sterically demanding environment. Such hindered anilines are crucial in the synthesis of specialized ligands, for example, which are used to stabilize reactive metal centers in catalysis or to create unique molecular cavities. semanticscholar.org The synthesis of these anilines is an active area of research, with methods being developed to handle even the most sterically demanding substrates under mild conditions. nih.gov The availability of this compound as a starting material is therefore critical for accessing these complex and useful molecular architectures.

Precursor in the Development of Specialized Organic Materials

The unique electronic and steric properties of this compound and its derivatives make them attractive candidates for the development of novel organic materials with tailored functionalities.

Applications in Organic Electronics (Research-level)

In the field of organic electronics, materials with specific semiconductor properties are essential for devices like organic light-emitting diodes (OLEDs) and organic field-effect transistors (OFETs). nih.govnih.gov Perylene (B46583) diimides (PDIs) are a prominent class of n-type semiconductor materials used as non-fullerene acceptors in organic photovoltaics. nih.govnih.gov The properties of PDIs can be finely tuned by introducing substituents at various positions on the perylene core. nih.gov

The synthesis of these functional PDIs can involve starting materials like nitro-PDIs or the use of substituted anilines. nih.govresearchgate.net The sterically hindered 2,6-di-tert-butylaniline, derived from this compound, is a candidate for creating novel PDI structures. The introduction of bulky di-tert-butylphenyl groups at the imide positions of the PDI core could significantly influence the molecule's solubility and, more importantly, its solid-state packing. This steric influence can prevent excessive π-π stacking, which is known to affect the photophysical properties and charge-transport characteristics of the material, representing a key area of research for enhancing the performance of organic electronic devices. nih.gov

Synthesis of Dyes, Pigments, and Other Specialty Chemicals (Research-level)

Nitroaromatic compounds have historically been important precursors for the synthesis of dyes and pigments. google.com Phenoxazines, for instance, are a class of dyes and fluorescent markers with a wide range of applications, from traditional textile dyeing to advanced biological imaging and dye-sensitized solar cells. nih.govresearchgate.netchemrxiv.org

The synthesis of phenoxazine (B87303) dyes often involves the condensation of substituted aminophenols. researchgate.net While direct use of this compound is not prominently documented, its conversion to a hindered aminophenol derivative would provide a key intermediate for creating novel phenoxazine-based dyes. The incorporation of bulky tert-butyl groups is a known strategy to enhance the solubility of dyes and to modify their photophysical properties by sterically influencing the conformation of the dye molecule. google.com The synthesis of such sterically encumbered dyes is an active field of research, aiming to create colorants with improved stability, solubility, and specific spectral characteristics. researchgate.netresearchgate.net

Exploration in Catalytic Systems and Mediated Reactions

While this compound is not itself a catalyst, its derived aniline is a critical component in the design of advanced catalytic systems. The field of homogeneous catalysis, in particular, relies heavily on ligands that can tune the reactivity and stability of a metal center, and sterically hindered anilines are foundational to many state-of-the-art ligand designs. semanticscholar.orgresearchgate.net

The 2,6-di-tert-butylaniline derived from the reduction of this compound is a precursor to some of the most sterically demanding ligands known, such as N-heterocyclic carbenes (NHCs) and β-diketiminates. semanticscholar.orgresearchgate.net These ligands are used in a variety of metal-catalyzed reactions, including palladium-catalyzed cross-coupling and dehydrogenation reactions. researchgate.net The bulky tert-butyl groups create a protective pocket around the metal center, which can:

Stabilize highly reactive, low-coordinate metal species.

Promote specific reaction pathways by sterically blocking others.

Enhance the longevity of the catalyst by preventing deactivation pathways like dimerization.

The development of practical methods for synthesizing these hindered anilines is considered a significant advancement, providing access to catalysts that can perform challenging chemical transformations. nih.gov Therefore, this compound serves as a key starting point for exploring new frontiers in catalyst design. hscatalysts.com

Fundamental Investigations into Chemically Unique Architectures

The structure of this compound is of fundamental chemical interest due to the severe steric strain imposed by the adjacent tert-butyl and nitro groups. This forces the molecule to adopt a distorted, non-planar conformation.

Spectroscopic studies of substituted nitroaromatics have shown that ortho substituents can force the nitro group to twist out of the plane of the benzene (B151609) ring. iu.edu This effect, observed even with a smaller methyl group, is significantly more pronounced with a bulky tert-butyl group. iu.edu This twisting has profound consequences on the molecule's electronic structure:

It disrupts the π-conjugation between the nitro group and the aromatic ring.

It alters the energy levels of the molecular orbitals.

It impacts the molecule's UV-Vis absorption spectrum and other photophysical properties. scispace.comresearchgate.net

The absorption spectrum of nitrobenzene features several distinct bands, and the position and intensity of these bands are sensitive to substitution and solvent effects. researchgate.netresearchgate.net For this compound, the steric hindrance would be expected to cause a blue shift (a shift to shorter wavelengths) and a decrease in the intensity of the absorption bands related to the π-π* transitions involving the nitro group, as the orbital overlap is diminished. Computational studies are often employed to quantify the steric energy and analyze the conformational preferences of such strained molecules. nih.gov

Table 2: Spectroscopic Data for Related Nitroaromatic Compounds

| Compound | Spectroscopic Feature | Observation | Reference |

|---|---|---|---|

| Nitrobenzene | UV-Vis Absorption | Absorption bands around 345 nm (weak), 280 nm, and 240 nm in the gas phase. | researchgate.net |

| 2-Nitrotoluene | VUV Absorption | A decrease in the absorption intensity of the nitro group charge transfer band is observed due to steric effects. | iu.edu |

This table provides context for the expected spectroscopic properties of this compound by showing data for related structures.

These fundamental investigations are crucial for understanding how steric strain can be used as a tool to control molecular geometry and electronic properties, which is a key concept in the rational design of new molecules for a variety of applications.

Q & A

Q. Table 1: Synthetic Parameters for Nitrobenzene Derivatives

| Parameter | Optimal Range | Reference |

|---|---|---|

| Temperature | 0–5°C | |

| Solvent | Acetonitrile-methanol | |

| Catalyst | H₂SO₄ (for nitration) |

Basic: What spectroscopic techniques are most reliable for confirming the molecular structure of this compound?

Methodological Answer:

A multi-technique approach is critical:

- ¹H/¹³C NMR : Identify tert-butyl protons (δ ~1.3 ppm, singlet) and nitro-group-induced deshielding in aromatic protons. Compare with computed spectra from PubChem data .

- IR Spectroscopy : Confirm nitro (N=O) stretches at ~1520 cm⁻¹ and 1350 cm⁻¹ .

- Mass Spectrometry (MS) : Use high-resolution MS to verify molecular ion peaks (e.g., [M+H]⁺) and fragmentation patterns .

- X-ray Crystallography : Resolve steric effects of tert-butyl groups if single crystals are obtainable .

Advanced: How do tert-butyl substituents influence the electronic and steric properties of this compound in subsequent reactions?

Methodological Answer:

- Steric Hindrance : Bulky tert-butyl groups reduce accessibility to the nitro group, complicating further functionalization (e.g., reduction to amines). Computational modeling (DFT) can predict reactive sites .

- Electronic Effects : tert-butyl groups are electron-donating via hyperconjugation, slightly deactivating the aromatic ring. Use Hammett constants (σ) to quantify substituent effects on reaction rates .

- Experimental Validation : Compare reactivity with less hindered analogs (e.g., 4-nitrobenzyl alcohol ) to isolate steric vs. electronic contributions.

Advanced: How should researchers resolve contradictions in spectroscopic or reactivity data for this compound?

Methodological Answer:

- Triangulation : Cross-validate results using orthogonal methods (e.g., NMR + X-ray) .

- Computational Validation : Perform DFT calculations (e.g., using Gaussian) to predict NMR shifts or reaction pathways, aligning with PubChem’s computed properties .

- Replicate Experiments : Control variables like solvent purity and reaction temperature, as small deviations significantly impact nitro compounds .

Basic: What are the stability considerations for storing and handling this compound?

Methodological Answer:

- Temperature : Store at –20°C to prevent decomposition, as nitrobenzene analogs degrade at room temperature .

- Light Sensitivity : Protect from UV light using amber vials to avoid nitro-group photoreduction .

- Moisture Control : Use desiccants in storage containers, as nitro compounds can hydrolyze under humid conditions .

Advanced: How can computational modeling (e.g., DFT) predict the electronic behavior of this compound in catalytic systems?

Methodological Answer:

- Frontier Molecular Orbitals (FMOs) : Calculate HOMO-LUMO gaps to assess electron donor/acceptor potential. Substituents like tert-butyl groups lower LUMO energy, enhancing electrophilicity .

- Solvent Effects : Use COSMO-RS models to simulate solvent interactions, critical for designing catalytic reactions .

- Validation : Compare computational predictions with experimental redox potentials (cyclic voltammetry) .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.